molecular formula C5H3BrN2O2 B184007 2-Bromo-4-nitropyridine CAS No. 6945-67-1

2-Bromo-4-nitropyridine

Cat. No.: B184007
CAS No.: 6945-67-1
M. Wt: 202.99 g/mol
InChI Key: AFVITJKRFRRQKT-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by bromine and nitro groups, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method includes the reaction of 4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:
2-Bromo-4-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting bacterial infections and cancer therapies. Its unique structure allows for the formation of various derivatives that exhibit significant biological activity.

Case Study:
A notable study highlighted its use in synthesizing antimicrobial agents. The compound demonstrated promising efficacy against a range of pathogens, indicating its potential in developing new antibiotics .

Organic Electronics

Development of Electronic Materials:
The compound is integral to the production of organic electronic materials, including organic light-emitting diodes (OLEDs). Its incorporation enhances the efficiency and performance of these devices due to its favorable electronic properties.

Research Findings:
Research has shown that this compound can improve charge transport properties in OLEDs, leading to better device performance and stability .

Agricultural Chemicals

Formulation of Agrochemicals:
In agriculture, this compound is utilized in formulating herbicides and fungicides. Its effectiveness contributes to improved crop yields and pest management strategies.

Case Study:
Studies have indicated that formulations containing this compound can enhance resistance against certain pests while minimizing environmental impact .

Material Science

Creation of Novel Materials:
The compound is employed in material science for developing materials with specific electronic and optical properties. This application is particularly relevant in nanotechnology and advanced materials engineering.

Research Insights:
Recent investigations have focused on using this compound to create nanostructured materials that exhibit unique properties suitable for various applications, including sensors and catalysts .

Biochemical Research

Utilization in Biochemical Assays:
In biochemical research, this compound is used in various assays to study enzyme interactions and cellular processes. Its ability to modify biological targets makes it a valuable tool for researchers.

Findings:
Research has shown that this compound can act as an inhibitor for certain enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Data Summary Table

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical SynthesisIntermediate for antibioticsDemonstrated antimicrobial efficacy against various pathogens
Organic ElectronicsOLED developmentImproved charge transport properties leading to enhanced performance
Agricultural ChemicalsHerbicides and fungicidesEnhanced resistance against pests with minimized environmental impact
Material ScienceDevelopment of nanostructured materialsUnique properties suitable for sensors and catalysts
Biochemical ResearchEnzyme interaction studiesActs as an inhibitor for specific enzymes

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the 2-position. The bromine atom serves as a leaving group, making the compound reactive towards nucleophiles. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group .

Comparison with Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 2-Bromo-4-methylpyridine

Comparison: 2-Bromo-4-nitropyridine is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-5-nitropyridine, it has different electronic properties and steric effects, leading to variations in reaction outcomes. The presence of the nitro group at the 4-position makes it more reactive towards nucleophiles compared to 2-Chloro-4-nitropyridine .

Biological Activity

2-Bromo-4-nitropyridine (CAS No. 6945-67-1) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC5_5H3_3BrN2_2O2_2
Molecular Weight202.99 g/mol
Boiling PointNot available
Solubility0.567 mg/ml
Log P (octanol-water)1.28
H-bond Acceptors3
H-bond Donors0

Pharmacological Effects

  • CYP Enzyme Inhibition :
    • This compound is identified as a CYP1A2 inhibitor , which suggests potential interactions with drugs metabolized by this enzyme . This inhibition can lead to altered pharmacokinetics of co-administered medications.
  • Toxicity Studies :
    • While specific toxicity data for this compound is limited, related compounds like 5-bromo-2-nitropyridine have shown significant toxicity, including cases of methemoglobinemia and acute renal failure following exposure . This indicates a need for caution when handling or using this compound in therapeutic contexts.
  • Cellular Effects :
    • Research indicates that nitropyridine derivatives can exhibit cytotoxic properties, potentially leading to apoptosis in certain cell lines. The mechanism may involve oxidative stress pathways, similar to other nitroaromatic compounds .

Case Studies

A notable case study involving a compound structurally related to this compound highlights its potential risks:

  • A 40-year-old male exposed to 5-bromo-2-nitropyridine developed severe symptoms including dizziness, cyanosis, and acute renal failure due to methemoglobinemia after skin and respiratory exposure. The case underscores the importance of understanding the biological impacts of nitropyridine derivatives and their potential for causing serious health issues .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of nitroimidazole drugs which are used in treating infections and cancers . Its synthetic accessibility is rated moderately (2.22), indicating it can be produced with relative ease compared to other complex organic compounds.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-nitropyridine, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via nitration of 2-bromopyridine derivatives. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions), using mixed acid systems (HNO₃/H₂SO₄), and ensuring stoichiometric excess of nitrating agents. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve ≥96% purity .

Example Protocol:

  • Dissolve 2-bromo-3-nitropyridine precursor in fuming HNO₃ under ice-cooling.
  • Quench with ice, extract with dichloromethane, and dry over Na₂SO₄.
  • Yield improvement (~85%) is achievable by slow addition of nitrating agents and inert atmosphere use.

Q. How should researchers characterize this compound to confirm its structure and purity?

Key characterization methods include:

  • NMR : 1^1H NMR (CDCl₃) shows aromatic protons at δ 8.6–9.1 ppm (pyridine ring) and absence of impurities.
  • IR : Strong NO₂ stretching at ~1520 cm⁻¹ and C-Br at ~650 cm⁻¹.
  • Melting Point : 139–141°C (lit. value) .
  • Mass Spectrometry : Molecular ion peak at m/z 203 (M⁺).
Property Value Source
Molecular Weight202.99 g/mol
CAS Number6945-67-1
Melting Point139–141°C
Purity≥96% (HPLC/GC)

Q. What are the key considerations for the safe handling and storage of this compound?

The compound is toxic (H301: toxic if swallowed) and irritant (H315: skin irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Avoid exposure to moisture to prevent decomposition .

Advanced Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT studies (e.g., B3LYP/6-311++G**) can model the electron density and frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers the LUMO energy at the 4-position, favoring nucleophilic attack. Exact-exchange functionals (e.g., Becke’s 1993 method) improve accuracy in predicting activation energies for bromine displacement .

Q. What strategies resolve contradictions between experimental reactivity data and computational predictions?

Discrepancies (e.g., unexpected regioselectivity in Suzuki coupling) may arise from solvent effects or transition-state stabilization not captured in gas-phase DFT. Solutions include:

  • Re-optimizing calculations with implicit solvation models (e.g., PCM).
  • Validating via kinetic isotope effects or isotopic labeling .

Q. How can regioselective functionalization of this compound be achieved?

The nitro group deactivates the pyridine ring, directing electrophiles to the 2-position. For nucleophilic substitutions (e.g., SNAr), microwave-assisted heating (120°C, DMF) with K₂CO₃ as base enhances selectivity for bromine displacement. Computational MD simulations can guide solvent and catalyst selection to suppress competing pathways .

Properties

IUPAC Name

2-bromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVITJKRFRRQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287685
Record name 2-bromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-67-1
Record name 6945-67-1
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Record name 2-bromo-4-nitropyridine
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Record name 2-Bromo-4-nitropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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